BenchChemオンラインストアへようこそ!

1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

soluble epoxide hydrolase trisubstituted urea Ki affinity

1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 2034237-77-7) is a trisubstituted urea-based small molecule that acts as a potent inhibitor of soluble epoxide hydrolase (sEH), a key enzyme regulating endogenous anti-inflammatory epoxyeicosatrienoic acids (EETs). Its structure features a central piperidine scaffold with a pyridin-4-yl substituent at the piperidine N-terminus (linked via a methylene bridge) and a thiophen-2-ylmethyl group at the urea N-terminus.

Molecular Formula C17H22N4OS
Molecular Weight 330.45
CAS No. 2034237-77-7
Cat. No. B2464910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
CAS2034237-77-7
Molecular FormulaC17H22N4OS
Molecular Weight330.45
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NCC2=CC=CS2)C3=CC=NC=C3
InChIInChI=1S/C17H22N4OS/c22-17(20-13-16-2-1-11-23-16)19-12-14-5-9-21(10-6-14)15-3-7-18-8-4-15/h1-4,7-8,11,14H,5-6,9-10,12-13H2,(H2,19,20,22)
InChIKeyMXYZYBWPHABIHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 2034237-77-7): A Trisubstituted Urea sEH Inhibitor with Sub-50 pM Affinity for Inflammation and Pain Research


1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 2034237-77-7) is a trisubstituted urea-based small molecule that acts as a potent inhibitor of soluble epoxide hydrolase (sEH), a key enzyme regulating endogenous anti-inflammatory epoxyeicosatrienoic acids (EETs) [1]. Its structure features a central piperidine scaffold with a pyridin-4-yl substituent at the piperidine N-terminus (linked via a methylene bridge) and a thiophen-2-ylmethyl group at the urea N-terminus . Within this chemotype, it achieves a remarkable affinity for recombinant human sEH with a Ki value below 0.0500 nM in FRET-based displacement assays, placing it among the most potent piperidyl-urea sEH inhibitors ever reported [2]. This compound is registered in BindingDB (BDBM409009) and cited across three associated US patents (US10377744, US11123311, US11723929) [2].

Why Generic Piperidine-Urea sEH Inhibitors Cannot Simply Substitute for 1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea in Preclinical Studies


The piperidine-urea sEH inhibitor scaffold is highly sensitive to substituent modifications at both the piperidine N-terminus and the urea N'-terminus, which govern not only intrinsic enzyme affinity but also metabolic stability, CYP liability, and in vivo target engagement [1]. The pyridin-4-yl/thiophen-2-ylmethyl substitution pattern of CAS 2034237-77-7 is structurally distinct from widely used comparators such as TPPU (trifluoromethoxyphenyl/propionyl substitution), AR9281 (adamantyl/acetyl substitution), and CAY10640 (trifluoromethoxyphenyl/cyclopropanecarbonyl substitution) [2]. The introduction of heteroaryl groups (pyridine, thiophene) modulates lipophilicity, solubility, and metabolic soft spots differently than phenyl or adamantyl analogs, directly impacting pharmacokinetic profiles and tissue distribution [1]. Consequently, substituting CAS 2034237-77-7 with a generic piperidine-urea sEH inhibitor risks altering potency at the target, changing metabolic clearance rates, and compromising consistency in preclinical efficacy data.

Quantitative Evidence Guide: Measurable Differentiation of CAS 2034237-77-7 from Key sEH Inhibitor Comparators


Target Affinity: CAS 2034237-77-7 Achieves Sub-50 pM Ki Against Recombinant Human sEH, Surpassing Clinical-Stage and Tool Compound Potency Benchmarks

In a head-to-head binding assay context, CAS 2034237-77-7 (BindingDB BDBM409009) demonstrates a Ki of less than 0.0500 nM (i.e., sub-50 pM) against recombinant human sEH, measured by FRET-based displacement of an ACPU fluorescent probe [1]. By comparison, the clinical candidate AR9281 (APAU) exhibits an IC50 of 13.8 nM against human sEH [2], while the widely used tool compound TPPU shows an IC50 of 3.7 nM . Although Ki and IC50 values are not strictly interchangeable (especially for tight-binding inhibitors), the >276-fold lower Ki of CAS 2034237-77-7 relative to the IC50 of AR9281 indicates substantially stronger enzyme engagement [1][2]. This represents a quantifiably superior level of target affinity in biochemical assays.

soluble epoxide hydrolase trisubstituted urea Ki affinity

Structural Differentiation: The Pyridin-4-yl/Thiophen-2-ylmethyl Substituent Profile Confers Distinct Physicochemical Properties Compared to Adamantyl and Phenyl-Analog sEH Inhibitors

CAS 2034237-77-7 substitutes the adamantyl or trifluoromethoxyphenyl group common to many clinical and tool sEH inhibitors (e.g., AR9281 uses adamantyl; TPPU and CAY10640 use 4-trifluoromethoxyphenyl) with a heteroaryl combination: pyridin-4-yl at the piperidine N-terminus and thiophen-2-ylmethyl at the urea N'-terminus [1]. Literature evidence on piperidine-urea sEH SAR demonstrates that replacing adamantane with smaller or differently shaped lipophilic units significantly alters metabolic stability, while heteroaryl incorporation modifies solubility and CYP inhibition profiles [1]. The pyridine nitrogen provides a hydrogen bond acceptor that adamantane lacks, and the thiophene sulfur introduces distinct electronic properties compared to a phenyl ring, both of which are known to influence binding orientation within the sEH active site tunnel [2].

structure-activity relationship heteroaryl substitution lipophilicity

Metabolic Stability Trend: Heteroaryl-Substituted Piperidine Ureas Exhibit Improved Microsomal Stability Over Adamantyl-Containing sEH Inhibitors

A systematic study of adamantyl urea sEH inhibitors demonstrated that the adamantane moiety is a primary site of oxidative metabolism, with compounds containing three methyl substituents on adamantane showing markedly reduced murine sEH potency while retaining human sEH activity, indicating species-dependent metabolic vulnerability [1]. Replacement of the adamantyl group with heteroaryl or substituted phenyl groups has been shown to improve metabolic stability in liver microsome assays [2]. CAS 2034237-77-7, bearing pyridin-4-yl and thiophen-2-ylmethyl substituents in place of adamantane, is expected to avoid the adamantane-specific hydroxylation pathways that limit the metabolic half-life of AR9281 and related adamantyl ureas [1][2]. While direct microsomal stability data for CAS 2034237-77-7 is not publicly available, the class-level evidence strongly supports that this chemotype modification confers a metabolic stability advantage.

metabolic stability microsomal clearance adamantane oxidation

Selectivity Profile: Trisubstituted Piperidine-Urea Chemotype Minimizes Ion Channel and CYP Off-Target Activity Relative to Disubstituted Urea sEH Inhibitors

In a medicinal chemistry optimization study by Shen et al. (2009), 4-substituted piperidine-derived trisubstituted ureas were identified as highly selective sEH inhibitors with minimal off-target activity against cardiac ion channels (hERG) and cytochrome P450 enzymes, which are common liabilities of earlier disubstituted urea sEH inhibitors [1]. The trisubstituted urea core of CAS 2034237-77-7 (with substitution at the piperidine 4-position via a methylene bridge, at the piperidine N-terminus with pyridin-4-yl, and at the urea N'-terminus with thiophen-2-ylmethyl) aligns structurally with this optimized chemotype [2]. By comparison, earlier disubstituted ureas such as 1,3-dicyclohexylurea (DCU) and simpler N,N'-disubstituted symmetric ureas lack the conformational restriction and steric features that confer selectivity in the trisubstituted analogs [1].

off-target selectivity CYP inhibition ion channel liability

In Vivo Analgesic Efficacy Context: Piperidine-Urea sEH Inhibitors Demonstrate 1000-Fold Potency Advantage Over Morphine in Inflammatory Pain Models

While no direct in vivo efficacy study has been published for CAS 2034237-77-7 specifically, close structural analogs within the 1-aryl-3-(1-acylpiperidin-4-yl)urea class have demonstrated a 1000-fold increase in analgesic potency compared to morphine in the carrageenan-induced inflammatory pain model in rodents [1]. Specifically, compound 52 (1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) reduced hyperalgesia as measured by mechanical withdrawal threshold with 1000-fold greater potency than morphine, while also exhibiting a 3300-fold increase in AUC over its adamantane analog [1]. CAS 2034237-77-7, with a Ki >74-fold more potent than the clinical candidate AR9281, is positioned to achieve comparable or superior in vivo analgesic efficacy at lower doses, assuming adequate pharmacokinetic exposure [2].

inflammatory pain carrageenan model in vivo analgesic efficacy

Optimal Use Cases for 1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 2034237-77-7) Based on Quantitative Evidence


Ultra-High-Affinity sEH Probe for Biochemical Target Engagement and Binding Assays

With a Ki below 0.0500 nM against recombinant human sEH, CAS 2034237-77-7 is ideally suited for fluorescence polarization, FRET displacement, and surface plasmon resonance (SPR) assays requiring tight-binding inhibitors as reference standards [1]. Its affinity surpasses that of widely used tool compounds TPPU (IC50 = 3.7 nM) and AR9281 (IC50 = 13.8 nM) by more than 74-fold, making it a superior positive control for assay development and high-throughput screening validation [2].

In Vivo Analgesic and Anti-Inflammatory Efficacy Studies Requiring Potent sEH Inhibition at Low Doses

Building on the established class-level evidence that piperidine-urea sEH inhibitors achieve 1000-fold greater analgesic potency than morphine in the carrageenan-induced inflammatory pain model, CAS 2034237-77-7 is a strong candidate for rodent pain and inflammation efficacy studies where maximal target engagement is required at minimal doses to avoid off-target confounds [3]. Its heteroaryl substitution pattern is predicted to offer improved metabolic stability over adamantyl-containing analogs, potentially enabling less frequent dosing in chronic pain paradigms [4].

Structure-Activity Relationship (SAR) Studies Exploring Heteroaryl Substitution Effects on sEH Inhibitor Pharmacokinetics

The pyridin-4-yl/thiophen-2-ylmethyl substitution of CAS 2034237-77-7 represents a distinct structural vector compared to the extensively characterized phenyl and adamantyl substituents in the sEH inhibitor literature [4]. Medicinal chemistry teams investigating the impact of heteroaryl incorporation on solubility, CYP inhibition, and tissue distribution can use this compound as a benchmark heteroaryl-substituted urea for comparative pharmacokinetic profiling against TPPU or AR9281 [4][5].

Selectivity Profiling of sEH Inhibitors Against hERG and CYP Off-Target Panels

CAS 2034237-77-7 belongs to the trisubstituted piperidine-urea chemotype that was specifically optimized to minimize cardiac ion channel (hERG) and CYP enzyme off-target liabilities, which are known issues with earlier disubstituted urea sEH inhibitors [5]. It is well-suited as a test article in safety pharmacology panels where demonstrating target selectivity is critical for advancing sEH inhibitors toward preclinical development candidates [5].

Quote Request

Request a Quote for 1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.